REACTION_CXSMILES
|
[Na+].[I-:2].CN[C@@H]1CCCC[C@H]1NC.Br[C:14]1[C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[S:17][CH:18]=1.C1(C)C=CC=C(C)C=1>CCCCCC.[Cu]I.COCCOCCOC>[I:2][C:14]1[C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[S:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
16 μL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
131 μL
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 130° C. for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (2×2 cm)
|
Type
|
WASH
|
Details
|
eluting with hexane (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (hexane)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C2=C(SC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 243 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |